Molecular Weight and Scaffold Size Differentiation from 5-Membered Ring Analogs
The core structural and physicochemical differences between the 6-membered dioxane ring of 4H-[1,3]dioxino[4,5-b]pyridine and the 5-membered dioxolane ring of its closest analog, [1,3]dioxolo[4,5-b]pyridine, provide a clear basis for differentiation. The target compound has a molecular weight of 137.14 g/mol (C7H7NO2) , which is 14.03 g/mol higher than the 123.11 g/mol (C6H5NO2) of the dioxolo analog . This difference, corresponding to a CH2 group, directly impacts the compound's lipophilicity and potential for scaffold decoration.
| Evidence Dimension | Molecular Weight and Core Ring Size |
|---|---|
| Target Compound Data | MW 137.14 g/mol; 6-membered dioxane ring fused to pyridine |
| Comparator Or Baseline | [1,3]dioxolo[4,5-b]pyridine: MW 123.11 g/mol; 5-membered dioxolane ring fused to pyridine |
| Quantified Difference | ΔMW = +14.03 g/mol (an additional CH2 unit) |
| Conditions | N/A (fundamental structural property) |
Why This Matters
The distinct core size and mass directly influence the physicochemical properties and synthetic handles available for generating compound libraries, making the unsubstituted 6-membered core a specific starting material for certain SAR explorations.
